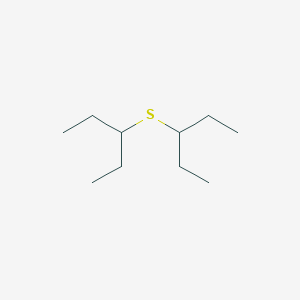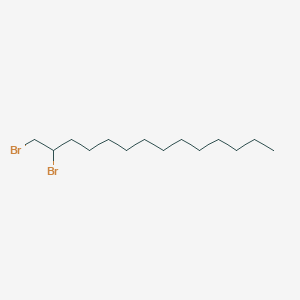
1,2-Dibromotetradecane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1,2-Dibromotetradecane is an organic compound with the molecular formula C14H28Br2. It is a member of the dibromoalkane family, characterized by the presence of two bromine atoms attached to a tetradecane backbone. This compound is primarily used in organic synthesis and various industrial applications due to its reactivity and unique properties.
Méthodes De Préparation
1,2-Dibromotetradecane can be synthesized through several methods. One common approach involves the bromination of tetradecane using bromine in the presence of an inert solvent such as carbon tetrachloride or chloroform. The reaction typically proceeds under mild conditions, yielding this compound as the primary product . Industrial production methods often involve similar bromination reactions but on a larger scale, utilizing continuous flow reactors to ensure consistent product quality and yield.
Analyse Des Réactions Chimiques
1,2-Dibromotetradecane undergoes various chemical reactions, including:
Substitution Reactions: The bromine atoms can be substituted by other nucleophiles such as hydroxide ions, leading to the formation of alcohols.
Elimination Reactions: Under basic conditions, this compound can undergo elimination reactions to form alkenes.
Reduction Reactions: The compound can be reduced to tetradecane using reducing agents like zinc and hydrochloric acid.
Common reagents used in these reactions include sodium hydroxide for substitution, potassium tert-butoxide for elimination, and zinc for reduction. The major products formed depend on the specific reaction conditions and reagents used.
Applications De Recherche Scientifique
1,2-Dibromotetradecane has several applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis, particularly in the preparation of other brominated compounds.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential use in drug development and as a precursor for pharmaceuticals.
Industry: It is utilized in the production of flame retardants, plasticizers, and other industrial chemicals
Mécanisme D'action
The mechanism by which 1,2-dibromotetradecane exerts its effects involves the reactivity of the bromine atoms. These atoms can participate in various chemical reactions, leading to the formation of new compounds. The molecular targets and pathways involved depend on the specific application and reaction conditions. For example, in biological systems, the compound may interact with cellular components, leading to changes in cell function and metabolism .
Comparaison Avec Des Composés Similaires
1,2-Dibromotetradecane can be compared with other dibromoalkanes such as 1,1-dibromotetradecane and 1,2-dibromoethane. While all these compounds contain two bromine atoms, their reactivity and applications differ:
1,1-Dibromotetradecane: Similar in structure but with both bromine atoms on the same carbon, leading to different reactivity and applications.
1,2-Dibromoethane: A smaller molecule with different physical properties and uses, such as in fumigation and as a lead scavenger in gasoline.
The uniqueness of this compound lies in its specific structure, which allows for a range of chemical reactions and applications not possible with other dibromoalkanes.
Propriétés
Numéro CAS |
6064-45-5 |
|---|---|
Formule moléculaire |
C14H28Br2 |
Poids moléculaire |
356.18 g/mol |
Nom IUPAC |
1,2-dibromotetradecane |
InChI |
InChI=1S/C14H28Br2/c1-2-3-4-5-6-7-8-9-10-11-12-14(16)13-15/h14H,2-13H2,1H3 |
Clé InChI |
RMIIYTFMCDXNEI-UHFFFAOYSA-N |
SMILES canonique |
CCCCCCCCCCCCC(CBr)Br |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


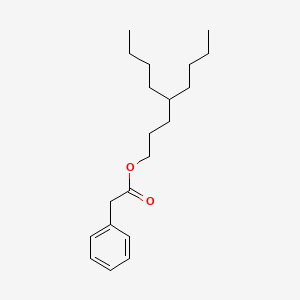
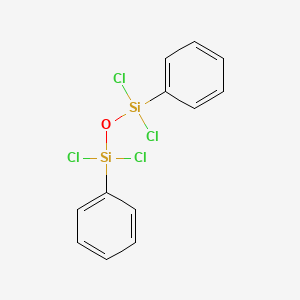
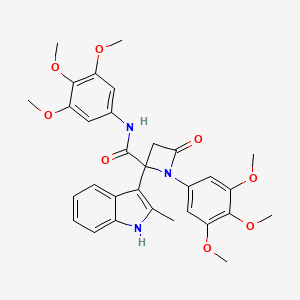
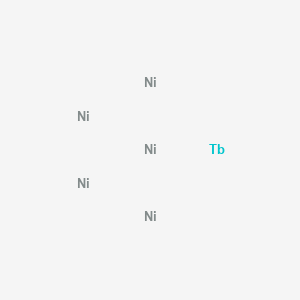
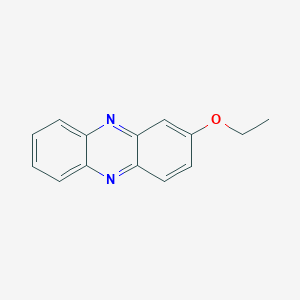

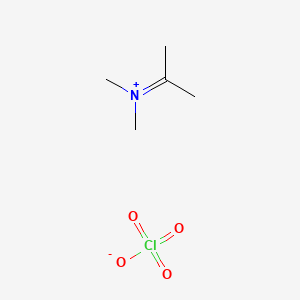

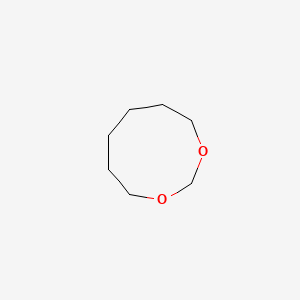

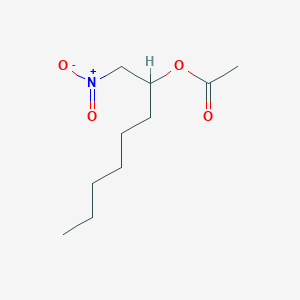
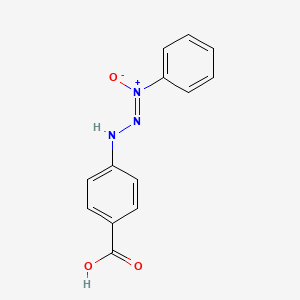
![2,5-Bis[(benzylamino)methyl]benzene-1,4-diol](/img/structure/B14729800.png)
